molecular formula C35H70N2O3 B13389293 D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea

D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea

Cat. No.: B13389293
M. Wt: 566.9 g/mol
InChI Key: JQSYZQHPVKHGHT-UHFFFAOYSA-N
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Description

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a long hydrocarbon chain with hydroxyl groups and a urea moiety, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea typically involves multiple steps, starting with the preparation of the hydrocarbon chain and the introduction of hydroxyl groups. The key steps include:

    Hydrocarbon Chain Formation: The initial step involves the formation of the long hydrocarbon chain through methods such as olefin metathesis or alkylation.

    Urea Formation: The final step involves the reaction of the hydroxylated hydrocarbon chain with hexadecyl isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, osmium tetroxide.

    Reduction: LiAlH4, NaBH4.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions include carbonyl compounds, alcohols, amines, and substituted urea derivatives.

Scientific Research Applications

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and cell signaling pathways.

    Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and urea moiety play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide: Similar structure with an acetamide group instead of a urea moiety.

    N-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]decanamide: Features a decanamide group, differing in the length of the hydrocarbon chain.

Uniqueness

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea stands out due to its specific combination of hydroxyl groups and a long hydrocarbon chain with a urea moiety, providing unique chemical and biological properties that are not observed in its similar counterparts.

Properties

IUPAC Name

1-(1,3-dihydroxyoctadec-4-en-2-yl)-3-hexadecylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-35(40)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,38-39H,3-27,29,31-32H2,1-2H3,(H2,36,37,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSYZQHPVKHGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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